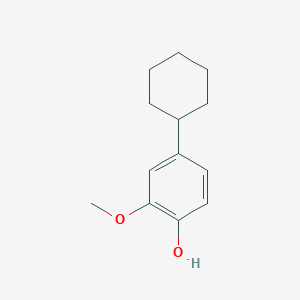

4-Cyclohexyl-2-methoxyphenol

Description

Significance and Research Rationale within Organic Chemistry

The significance of 4-Cyclohexyl-2-methoxyphenol in organic chemistry stems from its role as a valuable intermediate in the synthesis of more complex molecules. The presence of three distinct functional regions—the hydroxyl group, the methoxy (B1213986) group, and the cyclohexyl ring—allows for a high degree of chemical manipulation. Researchers are exploring its potential in various reactions, including electrophilic aromatic substitution, ether cleavage, and oxidation or reduction of the cyclohexyl and phenol (B47542) rings. These reactions can lead to a diverse array of derivatives with potential applications in materials science and as building blocks for agrochemicals and pharmaceuticals.

The rationale for its investigation is further bolstered by the established bioactivity of related phenolic and guaiacol (B22219) (2-methoxyphenol) derivatives. tandfonline.comnih.gov Guaiacol and its derivatives are known to exhibit a range of biological activities and are precursors to various flavorants and medicinal compounds. tandfonline.comwikipedia.org This has spurred interest in synthesizing and evaluating novel guaiacol derivatives like this compound to explore new chemical space and potential functionalities.

Structural Context and Relationship to Allied Phenolic and Cyclohexyl Systems

This compound belongs to the broader class of cyclohexylphenols, which are organic compounds consisting of a phenol ring substituted with a cyclohexane (B81311) group. fishersci.com The position of the cyclohexyl group (ortho, meta, or para) relative to the hydroxyl group significantly influences the compound's physical and chemical properties. solubilityofthings.comcymitquimica.com In the case of this compound, the cyclohexyl group is at the para position to the hydroxyl group, and a methoxy group is at the ortho position.

This specific arrangement of substituents distinguishes it from simpler cyclohexylphenols and guaiacol. The bulky cyclohexyl group can exert steric hindrance, influencing the reactivity of the adjacent functional groups. The methoxy group, an electron-donating group, activates the aromatic ring towards electrophilic substitution and can influence the acidity of the phenolic proton. The interplay of these electronic and steric effects makes this compound a subject of interest for studying structure-activity relationships.

The table below provides a comparison of this compound with related compounds:

| Compound | Structure | Key Features |

| This compound | C₁₃H₁₈O₂ | Contains cyclohexyl, methoxy, and hydroxyl groups. sigmaaldrich.com |

| Guaiacol (2-methoxyphenol) | C₇H₈O₂ | Parent compound with methoxy and hydroxyl groups. tandfonline.comwikipedia.org |

| 4-Cyclohexylphenol | C₁₂H₁₆O | Lacks the methoxy group, providing a baseline for its influence. |

| 4-Allyl-2-methoxyphenol (Eugenol) | C₁₀H₁₂O₂ | Features an allyl group instead of a cyclohexyl group, known for its biological activity. nih.gov |

| 4-Cyclopropyl-2-methoxyphenol | C₁₀H₁₂O₂ | Contains a cyclopropyl (B3062369) ring, offering a different steric and electronic profile. nih.gov |

Historical Perspectives on Related Compounds in Chemical Synthesis and Transformation Studies

The study of compounds related to this compound has a rich history. Guaiacol was first isolated in 1826 and has since become a key precursor in the synthesis of various compounds, including vanillin. wikipedia.org The alkylation of phenols, a fundamental reaction to produce compounds like cyclohexylphenols, has been studied for decades. researchgate.net Early methods often relied on harsh catalysts like concentrated sulfuric and phosphoric acids. researchgate.net

Over time, research has focused on developing more efficient and environmentally benign synthesis methods. The use of zeolite catalysts, for instance, has been explored for the selective alkylation of phenols with cyclohexanol (B46403) to produce o- and p-cyclohexylphenols. researchgate.net Similarly, the hydroalkylation of phenol to yield cyclohexylphenol has been investigated using various catalytic systems. chemicalbook.com

The synthesis of substituted 2-methoxyphenol derivatives has also been an active area of research. For example, methods have been developed for the synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived cycloadducts. rsc.org These historical developments in synthetic methodologies provide the foundation for the current exploration and utilization of this compound in modern chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19521-72-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-cyclohexyl-2-methoxyphenol |

InChI |

InChI=1S/C13H18O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |

InChI Key |

SFKOSFQNRNFREE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CCCCC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cyclohexyl 2 Methoxyphenol and Its Precursors

Direct Synthesis Approaches and Alkylation Reactions

Direct synthesis methods provide the most straightforward routes to 4-Cyclohexyl-2-methoxyphenol, primarily through the addition of a cyclohexyl group to a phenolic precursor or the saturation of an existing aromatic ring.

Alkylation of Phenolic Precursors with Cyclohexylating Agents

The Friedel-Crafts alkylation of guaiacol (B22219) (2-methoxyphenol) with cyclohexylating agents like cyclohexene (B86901) or cyclohexanol (B46403) is a primary method for synthesizing this compound. acs.orgacs.org This reaction typically employs a solid acid catalyst and can yield both C-alkylated products, such as this compound, and O-alkylated products (cyclohexyl-2-methoxyphenyl ether). capes.gov.brconicet.gov.ar The C-alkylated isomers are valuable as intermediates for resins, antioxidants, and agrochemicals. acs.orgconicet.gov.ar

The choice of catalyst and reaction conditions plays a critical role in directing the selectivity towards the desired C-alkylation product. A range of solid acid catalysts, including cation-exchange resins (Amberlyst-15, Amberlyst 36, Indion-130), sulfated zirconia, and various clays, have been investigated. acs.orgcapes.gov.brdokumen.pub Studies have shown that with certain catalysts, the O-alkylated ether forms initially and subsequently isomerizes to the more stable C-alkylated phenols. acs.org For instance, using the Amberlyst 36 resin in the alkylation of guaiacol with cyclohexanol, the C-alkylated products were the main products, achieving a final yield of 83.5% after 12 hours. acs.org In contrast, sulfated zirconia was identified as a superior catalyst for selectively producing the O-alkylated ether. capes.gov.br

Table 1: Catalytic Performance in the Alkylation of Guaiacol

| Catalyst | Cyclohexylating Agent | Temperature (°C) | Guaiacol Conversion (%) | C-Alkylated Product Yield (%) | Selectivity for C-Alkylation (%) | Reference |

|---|---|---|---|---|---|---|

| Amberlyst 36 | Cyclohexanol | 110 | 100 (of CHOL) | 83.5 | 85.3 | acs.org |

| Sulfated Zirconia | Cyclohexene | 80 | 88.5 | 77.0 | 87.0 | acs.org |

| Amberlyst-15 | Cyclohexene | 80 | 70.0 | 60.5 | 86.4 | acs.org |

Hydrogenation-Based Syntheses of the Cyclohexyl Moiety on Aromatic Systems

An alternative direct approach involves the catalytic hydrogenation of a precursor molecule containing a phenyl group at the desired position. This strategy is exemplified by the synthesis of 4-cyclohexyl-2-methyl-2-butanol, which involves the heterogeneously catalyzed hydrogenation of 2-methyl-4-phenyl-2-butanol (B93477) over a catalyst suitable for ring hydrogenation. google.com Applying this logic, this compound could be synthesized by the ring hydrogenation of a 4-phenyl-2-methoxyphenol precursor.

The selective hydrogenation of the phenyl ring in phenolic compounds to a cyclohexyl ring is a well-established transformation. Supported metal catalysts based on palladium, rhodium, and ruthenium are commonly used for this purpose. researchgate.net For example, palladium on carbon (Pd/C) has been shown to efficiently catalyze the reductive coupling of phenols with amines to form N-cyclohexylamines, a process that includes the complete hydrogenation of the phenol (B47542) ring. nih.gov The choice of catalyst can influence selectivity; for instance, in phenol hydrogenation studies, Pd catalysts show high selectivity towards cyclohexanone (B45756), while Ru and Rh catalysts primarily yield cyclohexanol. researchgate.net The hydrogenation of 4-methoxyphenol (B1676288) has been shown to be selective to 4-methoxycyclohexanone (B142444) using certain catalysts. d-nb.info This indicates that with the appropriate choice of catalyst and conditions, the phenyl group of a suitable precursor can be selectively reduced to a cyclohexyl group to yield the target compound.

Precursor-Based Synthesis and Strategic Derivatization

These methods involve multi-step syntheses starting from more complex, often naturally derived, molecules.

Transformation of Related Allylic or Vinylic Phenols (e.g., from Eugenol)

Eugenol (B1671780) (4-allyl-2-methoxyphenol), the primary component of clove oil, is a readily available starting material for the synthesis of various derivatives. nih.gov A common initial transformation of eugenol is the hydrogenation of its allyl side chain. This reaction is often a prerequisite for further derivatization. For example, kinetic experiments on the conversion of eugenol have shown that it is first hydrogenated to 4-propyl-guaiacol (dihydroeugenol) before subsequent deoxygenation reactions proceed. researchgate.net While this hydrogenation creates a saturated alkyl side chain, further elaboration would be required to construct the cyclohexyl ring from the propyl group, and such a multi-step pathway is not commonly reported. The primary value of eugenol in this context is as a precursor for a wide array of other functionalized phenolic compounds through reactions on its hydroxyl group, aromatic ring, or allyl side chain. nih.govnih.govneliti.com

Cyclopropanation as a Modification Route for Phenolic Precursors

Cyclopropanation represents a specific modification strategy for phenolic precursors containing an olefinic side chain, such as eugenol. This reaction creates a cyclopropyl (B3062369) group, a strained three-membered ring that can serve as a versatile synthetic intermediate. organicreactions.org The cyclopropanation of eugenol's allyl group has been accomplished to synthesize 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol. researchgate.net This transformation demonstrates how the allylic moiety can be strategically modified to introduce new cyclic structures onto the guaiacol framework. The optimization of this specific reaction has been studied using Response Surface Methodology to determine the ideal conditions for maximizing the yield of the cyclopropanated product. researchgate.net

Optimization and Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms and optimizing the conditions of these synthetic routes are crucial for improving yields and selectivity. For the direct alkylation of guaiacol with cyclohexene, extensive kinetic and mechanistic studies have been performed. acs.orgconicet.gov.ar The reaction pathway is believed to proceed via the generation of a cyclohexyl carbocation from the cyclohexylating agent in the presence of a Brønsted or Lewis acid catalyst. acs.orgconicet.gov.ar This electrophile then attacks the guaiacol molecule at either the hydroxyl oxygen (O-alkylation) or the electron-rich aromatic ring (C-alkylation). conicet.gov.ar

Kinetic modeling using Langmuir–Hinshelwood–Hougen–Watson (LHHW) and Eley-Rideal models has been applied to elucidate the reaction mechanism over solid acid catalysts. conicet.gov.arunive.it For the reaction over Amberlyst 36, a kinetic model suggested that the rate-limiting step for both O- and C-alkylation is the surface reaction between adsorbed guaiacol and adsorbed cyclohexene. conicet.gov.ar Optimization studies focus on factors like temperature, catalyst loading, and reactant molar ratios to maximize the yield of the desired this compound isomer. acs.orgacs.org For instance, in the alkylation of phenol with cyclohexene, the ortho/para product ratio was found to decrease with increasing temperature. researchgate.net

For precursor modification routes, optimization studies have also been conducted. In the cyclopropanation of eugenol, a central composite design was used to model the effects of reaction time and solvent ratio, finding optimal conditions to achieve a predicted yield of nearly 44%. researchgate.net

Effects of Reaction Conditions (Temperature, Pressure, Time) on Yield and Selectivity

The yield and selectivity in the synthesis of this compound and its precursors are highly sensitive to the interplay of temperature, pressure, and reaction time.

Temperature: Temperature plays a critical role in directing the reaction towards the desired product. In the hydrodeoxygenation (HDO) of guaiacol, a precursor, increasing the temperature generally enhances the conversion rate. For instance, in the HDO of 2-methoxy phenol, an increase in temperature from 200°C to 250°C led to a rise in conversion from 85% to 100%. researchgate.net However, temperatures exceeding the optimum can lead to undesirable side reactions, such as coke formation, which deactivates the catalyst. researchgate.net Studies on the alkylation of phenol with cyclohexene have shown that selectivity between O-alkylation and C-alkylation is highly temperature-sensitive. capes.gov.br Similarly, in the hydrogenation of 4-methoxyphenol, higher temperatures favored the hydrogenolysis of the Ar–OCH3 bond. d-nb.info For the synthesis of 2-methyl-4-phenyl-2-butanol, a precursor to a related cyclohexyl compound, elevated temperatures above 300°C, and preferably between 350°C and 500°C, were found to be advantageous. google.com

Pressure: Hydrogen pressure is another crucial parameter, particularly in hydrogenation and hydrodeoxygenation reactions. In the HDO of guaiacol over a Ni3Mo1@C catalyst, a pressure of 2 MPa of H2 was found to be optimal. mdpi.com For the conversion of 2-methoxy phenol to cyclohexane (B81311), the reaction was carried out under a hydrogen pressure of 1–25 bar, with 20 bar being the pressure at which the highest yield was observed. researchgate.net

Reaction Time: The duration of the reaction also significantly impacts the product distribution. In the HDO of guaiacol, a reaction time of 4 hours was sufficient to achieve high conversion and selectivity with the Ni3Mo1@C catalyst. mdpi.com For the synthesis of 2-methyl-4-phenyl-2-butanol, reaction times typically range from 30 minutes to 4 hours, aiming for a reactant conversion of at least 80%. google.com

Interactive Data Table: Effect of Reaction Conditions on Guaiacol HDO

Please select a parameter from the dropdown menu to see its effect on the reaction.

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Guaiacol Conversion (%) | Cyclohexanol Selectivity (%) |

| Ni3Mo1@C | 240 | 2 | 4 | 98.8 | 66.8 |

| Ru/ZSM-5 | 250 | 2 | Not Specified | 100 | 99.0 (Cyclohexane) |

| Co/rGO | Not Specified | Not Specified | Not Specified | 100 | 93.2 |

Catalyst Development and Screening for Selective Cyclohexylation and Functionalization

The choice of catalyst is paramount for achieving high selectivity in the cyclohexylation and functionalization of precursors to this compound.

Catalyst Type and Composition: Various catalysts have been explored for these transformations. For the hydrodeoxygenation of guaiacol, bimetallic catalysts often show superior performance due to synergistic effects between the metals. mdpi.com For example, NiMo-based catalysts derived from metal-organic frameworks (MOFs) have demonstrated high activity, with the addition of Mo improving the dispersion of Ni particles and enhancing catalytic performance. mdpi.com Cobalt-graphene catalysts (Co/rGO) have also been shown to be highly effective for the selective HDO of guaiacol to cyclohexanol, achieving complete conversion with high selectivity under mild conditions. mdpi.com The unique metal-acid synergy between CoCx and CoOx nanoparticles is credited for this remarkable capability. mdpi.com

In the alkylation of guaiacol with cyclohexene, solid acid catalysts are employed to promote the reaction. capes.gov.br Sulphated zirconia has been identified as a particularly effective catalyst for maximizing the selectivity towards the O-alkylated product, 1-cyclohexyloxy-2-methoxybenzene. capes.gov.br Other solid acid catalysts like Amberlyst-15 and various supported heteropoly acids have also been investigated. capes.gov.br

Catalyst Support: The support material can significantly influence the catalyst's activity and selectivity. For instance, in the hydrogenation of anisole (B1667542), a related methoxyphenol, Pd supported on various materials was studied. While organic solvents typically yielded only cyclohexyl methyl ether, using water as a solvent with a Pd/C catalyst produced cyclohexanone and cyclohexanol. nih.gov The choice of support can also affect the acidity and pore structure of the catalyst, which in turn influences the reaction pathway. researchgate.net

Interactive Data Table: Catalyst Performance in Guaiacol Conversion

Please select a catalyst from the dropdown menu to view its performance details.

| Catalyst | Precursor | Main Product | Conversion (%) | Selectivity (%) |

| Ni3Mo1@C | Guaiacol | Cyclohexanol | 98.8 | 66.8 |

| Co/rGO | Guaiacol | Cyclohexanol | 100 | 93.2 |

| Sulphated zirconia | Guaiacol | 1-cyclohexyloxy-2-methoxybenzene | High | Maximum for O-alkylation |

| Pd/C in H2O | Anisole | Cyclohexanone/Cyclohexanol | 99.8 | 13.0 (for cyclohexanone) |

Solvent Effects in the Synthesis of this compound and Analogues

The solvent is not merely a medium for the reaction but can actively influence reaction rates, selectivity, and catalyst stability. smolecule.com

Solvent Polarity and Type: The polarity of the solvent can have a profound effect on the reaction outcome. In Friedel-Crafts type reactions, the solvent choice is critical. For instance, in the acylation of phenol, nitrobenzene (B124822) is often used as a solvent because it is deactivated towards the reaction itself and can solubilize the AlCl3 catalyst. researchgate.netquora.com In the synthesis of cyclohexanone from anisole, a binary solvent system of H2O/CH2Cl2 was found to be optimal, enhancing the yield significantly compared to using either solvent alone. nih.gov Water was found to be essential for the formation of cyclohexanone, while the addition of CH2Cl2 helped to suppress the formation of by-products. nih.gov

The choice of solvent can also impact the selectivity of hydrogenation reactions. In the selective hydrogenation of guaiacol, the activity of a Pd/TiO2 catalyst was highest in water, followed by alkanes, and was lower in alcohols and THF. rsc.org

Solvent as a Reactant: In some cases, the solvent can also participate in the reaction. For example, in the synthesis of cyclohexyl ethers from phenols, alcohols like methanol (B129727), ethanol, and isopropanol (B130326) can serve as both the solvent and a reactant in a tandem hydrogenation-acetalization-hydrogenolysis process. nih.gov

Interactive Data Table: Solvent Effects on Anisole Conversion

Please select a solvent system from the dropdown menu to see its effect on the reaction.

| Solvent | Catalyst | Main Product(s) | Anisole Conversion (%) | Cyclohexanone Yield (%) |

| Organic Solvents | Pd/C | Cyclohexyl methyl ether | High | 0 |

| Water | Pd/C | Cyclohexanone, Cyclohexanol | 99.8 | 13.0 |

| H2O/CH2Cl2 | m-Pd/C | Cyclohexanone | High | 67.7 |

Chemical Reactivity and Transformation Studies of 4 Cyclohexyl 2 Methoxyphenol

Reactivity of the Aromatic and Cyclohexyl Moieties

The reactivity of the aromatic and cyclohexyl portions of 4-Cyclohexyl-2-methoxyphenol is a crucial aspect of its chemical profile. Studies have delved into the hydrogenation and reduction of the aromatic system, as well as reactions specifically targeting the cyclohexyl group.

Hydrogenation and Reduction Reactions of the Aromatic Ring System

The hydrogenation of the aromatic ring in phenolic compounds is a significant industrial process for producing cyclohexanone (B45756) and cyclohexanol (B46403), key intermediates in various chemical industries. d-nb.info In the context of this compound, hydrogenation primarily targets the benzene (B151609) ring, leading to the formation of the corresponding cyclohexyl derivatives. The process is typically carried out using catalysts and hydrogen pressure.

Low-temperature hydrodeoxygenation (HDO) of related methoxyphenols has been shown to result in significant hydrogenation of the aromatic ring, producing cyclohexyl species. d-nb.info For instance, the hydrogenation of 4-methoxyphenol (B1676288) over a Rh/silica (B1680970) catalyst yields 4-methoxycyclohexanone (B142444), with no alcohol formation observed. d-nb.info This suggests that under similar conditions, this compound would likely undergo hydrogenation of the aromatic ring to form cyclohexyl-containing products.

The catalytic hydrogenation of lignin (B12514952) model compounds, which share structural similarities with this compound, has been extensively studied. Using a Ru/C catalyst, both hydrogenation of the aromatic unit and cleavage of the C-O bond are observed, resulting in a mixture of cyclohexanes and cyclohexanols. acs.orgresearchgate.netimperial.ac.uk The reaction conditions, such as temperature and pressure, play a significant role in the product distribution. acs.orgimperial.ac.uk For example, the hydrogenation of 4-propyl-2-methoxyphenol at 140°C and 30 bar H2 pressure resulted in 84% conversion with 63% selectivity towards 4-propylcyclohexanol. acs.orgresearchgate.netimperial.ac.uk

It is also noted that the planar adsorption of the aromatic ring on the metal catalyst surface can activate the ring, making it more susceptible to hydrogenation. researchgate.net

Table 1: Hydrogenation of Lignin Model Compounds

| Lignin Model Compound | Catalyst | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Major Product(s) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-propyl-2-methoxyphenol | Ru/C | 140 | 30 | 84 | 4-propylcyclohexanol | 63 | acs.orgresearchgate.netimperial.ac.uk |

| p-cresol | Pd/γ-Al2O3 | 60-100 | Ambient | 85 | 4-methyl-cyclohexanone | >93 | osti.gov |

Functional Group Interconversions of this compound

The phenolic hydroxyl and methoxy (B1213986) groups are the primary sites for functional group interconversions in this compound, allowing for the synthesis of a variety of derivatives.

Modifications of the Phenolic Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group can readily undergo esterification and etherification reactions.

Esterification: Phenols can be esterified with carboxylic acids or their derivatives. For example, various methods exist for the esterification of phenols, including the use of catalysts like Dowex H+/NaI, which has been shown to be effective for the esterification of benzoic acid derivatives. nih.gov Another approach involves the use of a 2,2'-biphenol-derived phosphoric acid catalyst for the dehydrative esterification of carboxylic acids with alcohols. organic-chemistry.org In the context of consumer products, substituted cyclohexanols can be esterified with N-protected α-amino acids to produce cyclohexyl esters. google.com

Etherification: The Williamson ether synthesis is a classic method for preparing ethers from alkoxides and alkyl halides. quizlet.com This reaction can be applied to this compound to introduce various alkyl or aryl groups at the phenolic oxygen. The alkylation of phenols with cyclohexene (B86901) over acid catalysts can lead to both O-alkylation (ether formation) and C-alkylation products. researchgate.net The selectivity between O- and C-alkylation is highly dependent on the reaction temperature, with lower temperatures favoring the formation of the cyclohexyl phenyl ether. researchgate.net Another method for the etherification of phenols involves reacting them with esters of alcohols in the presence of a carboxylic acid salt at elevated temperatures and pressures. google.com

Table 2: Etherification of Phenols

| Phenol (B47542) Reactant | Alkylating Agent | Catalyst | Temperature (°C) | Products | Reference |

|---|---|---|---|---|---|

| Phenol | Cyclohexene | 20% (w/w) DTP/K-10 clay | 45-70 | 2-cyclohexylphenol, 4-cyclohexylphenol, cyclohexyl phenyl ether | researchgate.net |

| Phenol | Methanol (B129727) Ester | Carboxylic acid salt | 220-300 | Phenyl ether | google.com |

Reactivity and Cleavage of the Methoxy Group

The methoxy group (–OCH3) in this compound can be cleaved under certain conditions, a reaction known as demethoxylation. This is a common and important reaction in the processing of lignin-derived compounds. rsc.org

Studies on the hydrodeoxygenation of 4-methoxyphenol have shown that the catalyst is more active for demethoxylation (cleavage of the Ar–OCH3 bond) than for dehydroxylation (cleavage of the Ar–OH bond). d-nb.info This is attributed to the lower bond energy of the Ar–OCH3 bond compared to the Ar–OH bond. d-nb.info In the hydrodeoxygenation of 4-methoxyphenol, the primary products include cyclohexanol and cyclohexanone, indicating the cleavage of the methoxy group. d-nb.info

In the catalytic fast pyrolysis of methoxyphenol isomers over H-ZSM-5, the reaction is initiated by demethylation to yield benzenediols. ethz.ch The cleavage of aryl methyl ethers can also be achieved using reagents like HBr. For example, 4-propylguaiacol was demethylated with a 94% yield of 4-propyl-dihydroxybenzene when reacted with 48% aqueous HBr at 115 °C. rsc.org

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is key to controlling the product distribution.

During the hydrogenation of related methoxyphenols, it is proposed that the methyl group of the methoxy substituent is angled away from the catalyst surface, which influences the reaction pathway. d-nb.info In the case of hydrodeoxygenation, C–O bond cleavage under milder conditions is suggested to proceed not through direct hydrogenolysis, but via elimination and hydrolysis (or acetolysis) of highly reactive cyclohexadiene- and cyclohexene-based intermediates. acs.orgresearchgate.netimperial.ac.uk

The alkylation of phenols with cyclohexene is believed to proceed through the formation of a carbocation intermediate from cyclohexene, which then attacks either the oxygen (O-alkylation) or the aromatic ring (C-alkylation) of the phenol. researchgate.net The preference for O- or C-alkylation is influenced by the acidity of the catalyst and the reaction temperature. researchgate.net

For the cleavage of the methoxy group, a proposed mechanism for the reaction with LiCl involves a nucleophilic attack by the chloride ion on the methyl group, leading to the release of methyl chloride and the formation of a phenoxide, which is then protonated upon hydrolysis. rsc.org

Exploration of C-O Bond Cleavage Mechanisms in Analogous Structures

The reactivity of this compound is largely dictated by the phenolic hydroxyl and methoxy functional groups attached to the benzene ring. Understanding the cleavage of the carbon-oxygen (C-O) bonds in this molecule is crucial for its targeted chemical transformations. Due to the structural similarity, studies on guaiacol (B22219) (2-methoxyphenol) and its derivatives serve as excellent models for elucidating the potential reaction mechanisms for this compound.

The structure of guaiacol contains three distinct types of C-O bonds: C(sp³)–OAr, C(sp²)–OMe, and C(sp²)–OH, with bond dissociation energies of 262–276, 409–421, and 466 kJ mol⁻¹, respectively. researchgate.net The cleavage of these bonds, particularly during hydrodeoxygenation (HDO), is a key process in biomass upgrading. Research on analogous structures like guaiacol has identified several competing pathways for C-O bond scission, primarily influenced by the catalyst and reaction conditions. frontiersin.orgcardiff.ac.uk

The main pathways for C-O bond cleavage in guaiacol analogues are:

Dehydroxylation (DHY): Cleavage of the Caryl–OH bond to produce anisole (B1667542) derivatives.

Demethoxylation (DMO): Scission of the Caryl–OCH₃ bond to form phenol derivatives.

Demethylation (DME): Breaking of the Calkyl–O bond in the methoxy group to yield catechol derivatives. cardiff.ac.uk

Theoretical and experimental studies on various transition metal catalysts have shown that the direct deoxygenation pathway is often kinetically hindered. frontiersin.orgcardiff.ac.uk The presence of co-adsorbed hydrogen on the catalyst surface is essential to facilitate C–O bond cleavage by activating the aromatic ring. frontiersin.orgcardiff.ac.uk

On catalysts like Ni/HZSM-5, guaiacol primarily undergoes hydrogenolysis (75%) to phenol via demethoxylation, while the hydrogenation route is less significant (25%). rsc.org This preference is attributed to steric hindrance from the methoxy group. rsc.org In contrast, studies using platinum (Pt) catalysts suggest that demethylation to form catechol is a more accessible mechanism on several transition metals, including Co, Ni, Cu, Pd, and Pt. frontiersin.org Density functional theory (DFT) calculations on a Pt₁₀ cluster catalyst revealed that the removal of oxygen groups preferentially occurs by eliminating the –OCH₃ fragment as methanol, followed by the removal of the –OH group as a water molecule. rsc.orgunipa.it

The table below summarizes the key C-O bond cleavage pathways in guaiacol, an analogue of this compound.

| Pathway | Bond Cleaved | Primary Product | Catalyst/Conditions Favoring Pathway |

| Dehydroxylation (DHY) | Caryl–OH | Anisole | Exothermic on oxophilic catalysts like Fe(110) and Co. frontiersin.org |

| Demethoxylation (DMO) | Caryl–OCH₃ | Phenol | Predominant on Ni/HZSM-5 (75% of conversion). rsc.org Energetically favorable on Fe(110). frontiersin.orgcardiff.ac.uk |

| Demethylation (DME) | Calkyl–O | Catechol | Most accessible mechanism on Co, Ni, Cu, Pd, and Pt. frontiersin.org Primary product on various transition metals supported on carbon. cardiff.ac.uk |

Kinetic Modeling and Rate Law Determination for Reaction Optimization

To optimize the selective transformation of this compound, understanding the reaction kinetics is paramount. Kinetic modeling allows for the determination of rate laws, rate constants, and activation energies, providing a quantitative understanding of the reaction network. For structurally similar compounds like guaiacol and its derivatives, various kinetic models have been developed to describe their reactions, such as alkylation and hydrodeoxygenation (HDO).

In the liquid-phase alkylation of guaiacol with cyclohexene over an Amberlyst 36 resin, a Langmuir–Hinshelwood–Hougen–Watson (LHHW) heterogeneous kinetic model was successfully applied. conicet.gov.ar This model suggested that the rate-limiting step for both O-alkylation and C-alkylation is the surface chemical reaction between adsorbed guaiacol and adsorbed cyclohexene. conicet.gov.ar

For the HDO of guaiacol, kinetic studies have often employed power-law models to fit experimental data and extract kinetic parameters. latech.edu In a study of guaiacol HDO over a Pt/C catalyst, the main reaction products were identified as phenol, catechol, and cyclopentanone. latech.edu The conversion of guaiacol to these products was best described by second-order kinetics with respect to guaiacol. latech.edu The subsequent conversion of catechol was found to follow first-order kinetics. latech.edu

Another study on guaiacol HDO using a Ni-Cu/SiO₂-ZrO₂-La₂O₃ catalyst proposed a first-order reaction with respect to both guaiacol and hydrogen, while also accounting for catalyst deactivation. researchgate.net The catalytic wet oxidation of 4-chloroguaiacol, another guaiacol analogue, was modeled using a comprehensive approach that combined a two-parallel reaction scheme for non-catalytic oxidation and an LHHW approach for the catalyst-mediated oxidation. doi.org This model had to account for self-inhibition by the parent pollutant and catalyst deactivation. doi.org

The table below presents kinetic parameters determined for the hydrodeoxygenation of guaiacol over a Pt/C catalyst, which can serve as a reference for understanding the reactivity of this compound.

| Reaction | Rate Constant (k) at 300°C | Activation Energy (Ea) (kJ/mol) | Reaction Order |

| Guaiacol → Catechol | 0.098 (L²/gcat·mol·h) | 59.9 | Second-order w.r.t. Guaiacol latech.edu |

| Guaiacol → Phenol | 0.12 (L²/gcat·mol·h) | 75.9 | Second-order w.r.t. Guaiacol latech.edu |

| Guaiacol → Cyclopentanone | 0.046 (L²/gcat·mol·h) | 90.9 | Second-order w.r.t. Guaiacol latech.edu |

| Catechol → Phenol | 0.053 (L/gcat·h) | 48.0 | First-order w.r.t. Catechol latech.edu |

| Phenol → Cyclopentanone | 0.007 (L/gcat·h) | 68.3 | N/A |

Data sourced from a study on guaiacol hydrodeoxygenation over a Pt/C catalyst. latech.edu

Computational and Theoretical Investigations of 4 Cyclohexyl 2 Methoxyphenol

Quantum Chemical Characterization and Electronic Structure Elucidation

Quantum chemistry serves as a powerful tool to model the behavior of electrons and nuclei in molecules, thereby predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and other ground-state properties of phenolic compounds. acs.orgresearchgate.net For 4-Cyclohexyl-2-methoxyphenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. acs.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Properties of a Phenolic Compound using DFT (Note: This table is illustrative, based on typical values for similar phenolic compounds, as specific data for this compound is not publicly available.)

| Property | Predicted Value |

| Method | DFT/B3LYP/6-311+G(d,p) |

| Total Energy | Typically in Hartrees |

| Dipole Moment | Typically in Debye |

| O-H Bond Length | ~0.97 Å |

| C-O (Phenolic) Bond Length | ~1.36 Å |

| C-O (Methoxy) Bond Length | ~1.37 Å |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atoms, which are electron-rich centers. The LUMO, conversely, would likely be distributed over the aromatic system. The electron-donating nature of the methoxy (B1213986) and hydroxyl groups would raise the HOMO energy level, making the compound susceptible to electrophilic attack. The cyclohexyl group, being a weak electron-donating group, would have a smaller electronic influence. Analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attacks. aip.org

Table 2: Illustrative Frontier Orbital Energies for a Methoxyphenol Derivative (Note: These values are representative and based on computational studies of related methoxyphenols. nih.gov)

| Parameter | Energy (eV) |

| E_HOMO | -5.5 to -6.0 |

| E_LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. aip.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the phenolic group (typically around 3500-3600 cm⁻¹), C-H stretches of the aromatic and cyclohexyl groups, C=C stretches of the aromatic ring, and C-O stretches of the methoxy and phenolic ether linkages. aip.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. acs.org The calculations provide information on the electronic transitions between molecular orbitals. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show π → π* transitions, characteristic of the benzene (B151609) ring. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring.

Molecular Energetics, Conformational Analysis, and Stability

The stability of a molecule is governed by its thermodynamic properties and the potential for it to exist in different forms or conformations.

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to one of the ring carbons, forming a cyclohexadienone structure. Computational studies on various phenolic systems have consistently shown that the enol (phenolic) form is significantly more stable than the keto form due to the preservation of the aromatic system's stability. acs.org By calculating the relative energies of the optimized structures of both the enol and potential keto tautomers, the equilibrium constant can be determined. For most simple phenols, the equilibrium lies heavily in favor of the phenolic form. acs.org

Computational chemistry allows for the calculation of key thermodynamic properties such as enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and entropy (S). begellhouse.comrsc.org These values are derived from the vibrational frequency calculations performed at the optimized geometry. The Gibbs free energy is particularly important as it indicates the spontaneity of formation of the molecule under specific conditions. acs.org

The stability of this compound can be further understood by analyzing its conformational landscape. The rotation around the bond connecting the cyclohexyl ring to the phenyl ring, and the orientation of the methoxy group, can lead to different conformers with varying energies. Computational potential energy surface scans can identify the most stable conformer, which corresponds to the global minimum on the energy landscape.

Effects of Solvation on Molecular Properties via Polarizable Continuum Models (PCM)

The Polarizable Continuum Model (PCM) is a powerful computational method used to study the influence of a solvent on the properties of a molecule. wikipedia.org Instead of modeling individual solvent molecules, which would be computationally very expensive, the PCM method represents the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.org This approach allows for the efficient calculation of solvation effects on a solute's geometry, energy, and electronic properties. The molecular free energy of solvation in this model is typically calculated by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org

In the context of this compound, PCM would be employed to understand how its behavior changes in different solvent environments, from nonpolar (like cyclohexane) to polar (like methanol (B129727) or water). The calculations are often performed using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p). mdpi.comacs.org

By embedding the this compound molecule in a virtual cavity within the dielectric continuum, the model calculates the mutual polarization between the solute and the solvent. This interaction influences the molecule's electron distribution and, consequently, its properties. For example, an increase in solvent polarity is expected to have a stabilizing effect on polar functional groups, potentially altering bond lengths and angles. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also affected. Generally, polar solvents tend to lower the energies of both HOMO and LUMO, which can impact the molecule's reactivity and spectroscopic behavior. The PCM method is available in several quantum chemistry software packages, including Gaussian and GAMESS. wikipedia.org

Analysis of Intermolecular Interactions and Noncovalent Bonding

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.org The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total crystal density is dominant.

The surface can be mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of intermolecular contact. The dnorm surface is colored to show contacts that are shorter (red spots), equal to (white areas), or longer (blue areas) than the van der Waals radii of the interacting atoms. nih.gov For this compound, red spots on the dnorm surface would indicate key interaction points, such as hydrogen bonds involving the hydroxyl group.

Below is a hypothetical data table showing plausible percentage contributions of various intermolecular contacts for this compound, based on analyses of similar molecules. iucr.orgresearchgate.net

| Interaction Type | Contribution (%) | Description |

| H···H | 55.0 | Represents the most abundant contacts, typical for organic molecules with many hydrogen atoms. iucr.orgresearchgate.net |

| O···H/H···O | 25.5 | Corresponds to hydrogen bonding involving the hydroxyl and methoxy groups, appearing as sharp spikes in the fingerprint plot. iucr.org |

| C···H/H···C | 18.5 | Relates to weaker C-H···π and other van der Waals interactions between the cyclohexyl and phenyl rings. nih.gov |

| C···C | 0.5 | Minor contributions from π-π stacking, if present. iucr.org |

| O···C/C···O | 0.5 | Other minor contacts. nih.gov |

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) are sophisticated computational methods that provide deep insights into chemical bonding. researchgate.net QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. The analysis identifies bond critical points (BCPs) where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ), characterize the nature of the interaction. For this compound, QTAIM would be used to characterize the intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen, as well as other potential weak interactions.

NCIplot analysis is a complementary technique that visualizes noncovalent interactions in real space. piquemalresearch.com It is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. Plotting the RDG against the electron density reveals regions of noncovalent interactions. These regions are then visualized as isosurfaces in 3D space and are typically color-coded to differentiate between attractive (e.g., hydrogen bonds, blue), repulsive (e.g., steric clashes, red), and weak van der Waals interactions (green). piquemalresearch.com For this compound, an NCIplot would visually confirm the intramolecular O-H···O interaction as a distinct blue or bluish-green disc-like surface between the relevant atoms. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis's theory of chemical bonding. researchgate.netq-chem.com This method is particularly useful for analyzing delocalization effects and charge transfer interactions within a molecule. aip.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This energy value represents the stabilization resulting from the delocalization of electron density from an occupied "donor" NBO (like a bond or a lone pair) to an unoccupied "acceptor" NBO (usually an antibonding orbital). nih.gov

For this compound, NBO analysis would reveal several important intramolecular interactions:

Intramolecular Hydrogen Bonding: A significant E(2) value for the interaction between the lone pair of the methoxy oxygen (donor) and the antibonding orbital of the hydroxyl O-H bond (acceptor) would quantify the strength of the intramolecular hydrogen bond.

Hyperconjugation: Delocalization from the oxygen lone pairs into the antibonding π* orbitals of the aromatic ring (LP(O) → π*(C-C)) would be observed, indicating the electron-donating nature of the hydroxyl and methoxy substituents.

Resonance: Interactions between π orbitals of the phenyl ring and the corresponding π* antibonding orbitals would describe the resonance stabilization within the aromatic system.

A representative table of significant E(2) stabilization energies for this compound is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Omethoxy) | σ* (Ohydroxyl-H) | ~ 5-10 | Intramolecular Hydrogen Bond |

| LP (Ohydroxyl) | π* (C1-C6) | ~ 20-25 | p-π conjugation |

| LP (Omethoxy) | π* (C1-C2) | ~ 15-20 | p-π conjugation |

| π (C1-C6) | π* (C2-C3) | ~ 18-22 | π-delocalization in phenyl ring |

| π (C4-C5) | π* (C1-C6) | ~ 18-22 | π-delocalization in phenyl ring |

Note: E(2) values are illustrative and based on typical values for similar systems found in the literature. researchgate.netnih.gov

Structure-Reactivity Relationship Predictions via Computational Methods

Computational chemistry provides a framework for predicting the reactivity of a molecule through the calculation of various electronic descriptors, often within the framework of conceptual DFT. josai.ac.jpraco.cat These descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. wur.nl By analyzing these parameters for this compound, insights into its chemical behavior and potential biological activity can be gained.

The key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO, ELUMO): EHOMO relates to the ability to donate an electron, while ELUMO relates to the ability to accept an electron. A high EHOMO value suggests a good electron donor, characteristic of antioxidant phenols. josai.ac.jp

HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO – EHOMO) is an indicator of chemical stability. A smaller gap implies higher reactivity and lower kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): Approximated as IP ≈ -EHOMO and EA ≈ -ELUMO, they measure the energy required to remove an electron and the energy released when an electron is added, respectively.

Chemical Hardness (η) and Softness (S): Hardness (η = (IP - EA) / 2) measures resistance to change in electron configuration. Softness (S = 1 / η) is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ): Defined as χ = (IP + EA) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile.

For 2-methoxyphenols, a linear relationship has been observed between antioxidant activity and the calculated ionization potential. josai.ac.jp The calculation of these descriptors for this compound allows for a quantitative prediction of its reactivity profile.

The following table provides hypothetical yet realistic values for these descriptors for this compound, calculated at the DFT/B3LYP level.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| EHOMO | - | -5.50 | Indicates good electron-donating (antioxidant) capability. josai.ac.jp |

| ELUMO | - | -0.50 | Indicates ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.00 | Suggests high chemical stability. |

| Ionization Potential (IP) | -EHOMO | 5.50 | Low value suggests it is easily oxidized. |

| Electron Affinity (EA) | -ELUMO | 0.50 | Positive value indicates it can stabilize an extra electron. |

| Electronegativity (χ) | (IP+EA)/2 | 3.00 | Moderate ability to attract electrons. |

| Chemical Hardness (η) | (IP-EA)/2 | 2.50 | Indicates a moderately stable electronic structure. |

| Chemical Softness (S) | 1/η | 0.40 | Indicates moderate reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | 1.80 | Quantifies its electrophilic character. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclohexyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of each hydrogen atom in 4-Cyclohexyl-2-methoxyphenol. The spectrum would exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methoxy (B1213986) group protons, and the protons of the cyclohexyl ring. Each signal is characterized by its chemical shift (δ) in parts per million (ppm), its integration (proportional to the number of protons it represents), and its multiplicity (splitting pattern), which reveals adjacent, non-equivalent protons.

The expected ¹H NMR signals for this compound are detailed below. The aromatic region would show three protons on the substituted benzene (B151609) ring. The methoxy group would appear as a sharp singlet, while the cyclohexyl group would present a series of complex multiplets due to the various hydrogen environments within the aliphatic ring.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (on C3) | 6.85 - 6.95 | d (doublet) | 1H |

| Aromatic H (on C5) | 6.70 - 6.80 | dd (doublet of doublets) | 1H |

| Aromatic H (on C6) | 6.80 - 6.90 | d (doublet) | 1H |

| Phenolic OH | 5.50 - 6.00 | s (singlet, broad) | 1H |

| Methoxy (-OCH₃) | 3.80 - 3.90 | s (singlet) | 3H |

| Cyclohexyl H (on C1') | 2.40 - 2.50 | m (multiplet) | 1H |

| Cyclohexyl H (on C2'-C6') | 1.20 - 1.90 | m (multiplet) | 10H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization (sp³, sp²) and its chemical environment (e.g., attachment to oxygen).

The molecule contains 13 carbon atoms, but due to symmetry in the cyclohexyl ring, fewer than 13 signals might be observed depending on the dynamics of the ring in solution. The aromatic region would display six distinct signals, one for the methoxy carbon, and several for the cyclohexyl carbons.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (-OH) | 145.0 - 146.0 |

| Aromatic C2 (-OCH₃) | 146.5 - 147.5 |

| Aromatic C3 | 110.0 - 111.0 |

| Aromatic C4 (-Cyclohexyl) | 138.0 - 139.0 |

| Aromatic C5 | 119.5 - 120.5 |

| Aromatic C6 | 114.0 - 115.0 |

| Methoxy (-OCH₃) | 55.5 - 56.5 |

| Cyclohexyl C1' | 43.0 - 44.0 |

| Cyclohexyl C2'/C6' | 34.0 - 35.0 |

| Cyclohexyl C3'/C5' | 26.5 - 27.5 |

| Cyclohexyl C4' | 25.5 - 26.5 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and within the complex spin system of the cyclohexyl ring, helping to trace the proton connections throughout the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the methoxy proton signal at ~3.85 ppm would show a cross-peak to the methoxy carbon signal at ~56.0 ppm.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 0.001 Da). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, with a chemical formula of C₁₃H₁₈O₂, HRMS would be used to confirm the exact mass of its molecular ion. rsc.org

Calculated Monoisotopic Mass: 206.1307 Da

Expected HRMS Result: An observed m/z value of 206.1307 ± 0.001 (for the [M]⁺ ion) or 207.1380 ± 0.001 (for the [M+H]⁺ ion in positive-ion mode) would confirm the elemental composition of C₁₃H₁₈O₂.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. nih.govnih.gov The fragmentation of this compound would likely proceed through several key pathways based on the weakest bonds and the stability of the resulting fragments. libretexts.org

A primary fragmentation event would be the cleavage of the bond between the aromatic ring and the cyclohexyl group, leading to a stable cyclohexyl cation or radical. Another common pathway involves the loss of a methyl group from the methoxy ether linkage.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Proposed Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 191 | [C₁₂H₁₅O₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 123 | [C₇H₇O₂]⁺ | Cleavage of the C-C bond between the phenyl and cyclohexyl rings, loss of cyclohexyl radical (•C₆H₁₁). |

| 108 | [C₆H₄O₂]⁺• | Loss of a methyl radical from the m/z 123 fragment. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation formed from cleavage of the phenyl-cyclohexyl bond. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in assessing its purity and analyzing its presence in complex mixtures. mdpi.comnih.gov The gas chromatograph separates the components of a sample based on their different affinities for the stationary phase of the GC column, while the mass spectrometer provides detailed structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the ions. semanticscholar.orgnih.gov

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities, which can be identified by their mass spectra. The relative peak areas in the chromatogram can be used to estimate the percentage of purity. nrfhh.com For instance, in the analysis of related methoxyphenols, GC-MS has been effectively used to identify and quantify various compounds in complex samples, demonstrating its utility for purity assessment. innovareacademics.in

Furthermore, GC-MS is invaluable for the analysis of mixtures containing this compound. For example, it is used to identify and quantify methoxyphenols in environmental samples, such as atmospheric particulate matter, where they serve as tracers for wood combustion. nih.gov The technique's high sensitivity and selectivity allow for the detection of trace amounts of the compound in complex matrices. mdpi.com Comprehensive two-dimensional GC-MS (GCxGC-MS) can provide even greater resolving power for extremely complex samples. mdpi.com

The selection of the GC column is critical for achieving good separation. Columns with different stationary phases, such as the DB-5 and DB-1701, can be used. epa.gov The operating conditions, including the temperature program of the GC oven and the carrier gas flow rate, are optimized to achieve the best separation of the target analyte from other components in the mixture. mdpi.comnrfhh.com The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectra are compared with spectral libraries, such as the NIST library, for compound identification. mdpi.comnih.gov

Table 1: GC-MS Parameters for the Analysis of Methoxyphenols

| Parameter | Typical Value/Condition | Reference |

| GC Column | DB-35, Rtx-WAX, or similar capillary column | mdpi.comnih.gov |

| Injector Temperature | 250 - 280 °C | nih.govnrfhh.com |

| Oven Temperature Program | Initial temperature of 40-110 °C, ramped to 240-280 °C | mdpi.comnrfhh.com |

| Carrier Gas | Helium | mdpi.comnrfhh.com |

| Flow Rate | 1.0 - 1.2 mL/min | mdpi.comnrfhh.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Range | 30 - 450 m/z | mdpi.comsemanticscholar.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. libretexts.org The specific frequencies of IR radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule. libretexts.org

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups within its structure. These include the hydroxyl (-OH) group, the methoxy (-OCH3) group, the cyclohexyl ring, and the benzene ring.

Key vibrational modes for this compound include:

O-H Stretching: The hydroxyl group gives rise to a broad absorption band, typically in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. In dilute solutions, a sharper, free O-H stretching band may be observed around 3600 cm⁻¹. msu.edu

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl and methoxy groups are observed just below 3000 cm⁻¹. msu.edu

C=C Stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. msu.edu

C-O Stretching: The C-O stretching vibrations of the phenol (B47542) and methoxy groups typically appear in the 1000-1300 cm⁻¹ range. msu.edu

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. msu.edu

The analysis of these vibrational modes provides a molecular fingerprint, allowing for the identification and structural elucidation of this compound. ksu.edu.sa

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | msu.edu |

| Aromatic C-H | C-H Stretch | > 3000 | msu.edu |

| Aliphatic C-H (Cyclohexyl, Methoxy) | C-H Stretch | < 3000 | msu.edu |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | msu.edu |

| Phenol, Methoxy | C-O Stretch | 1000 - 1300 | msu.edu |

| Substituted Benzene | C-H Out-of-Plane Bend | 650 - 900 | msu.edu |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. mmmut.ac.inyoutube.com The wavelengths at which a molecule absorbs light (λmax) and the intensity of that absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the presence of chromophores. units.it

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as a chromophore. The hydroxyl (-OH) and methoxy (-OCH₃) groups are considered auxochromes, which are substituents on the chromophore that can shift the λmax and/or increase the ε. units.it

The principal electronic transitions observed in phenolic compounds are π → π* and n → π* transitions. mmmut.ac.in

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For substituted benzenes, there are usually two π → π* bands, often referred to as the E-band and the B-band. units.it

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and methoxy groups) to a π* antibonding orbital. These are generally lower in energy and have a much lower intensity compared to π → π* transitions. mmmut.ac.in

The solvent used can influence the position of the absorption maxima (solvatochromism). units.it For phenolic compounds, a change in pH can also significantly affect the UV spectrum due to the ionization of the hydroxyl group.

For a related compound, 4-methoxyphenol (B1676288), the UV spectrum shows characteristic absorption bands. sielc.comsielc.com The addition of a cyclohexyl group at the 4-position is expected to cause a slight bathochromic shift (shift to longer wavelength) or hyperchromic effect (increase in absorption intensity).

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Reference |

| π → π* (E-band) | ~200 - 240 | units.it |

| π → π* (B-band) | ~260 - 290 | units.it |

| n → π* | > 250 (weak) | mmmut.ac.inunits.it |

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining suitable single crystals is a prerequisite for SC-XRD analysis. This is often achieved through slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. nih.gov The crystal is then mounted on a diffractometer, and a dataset of diffraction intensities is collected. rigaku.comuni-giessen.de

The resulting data allows for the elucidation of several key structural features of this compound in the solid state:

Conformation of the Cyclohexyl Ring: SC-XRD can confirm the preferred conformation of the cyclohexyl ring, which is typically a chair conformation. nih.goviucr.org

Orientation of Substituents: The analysis reveals the relative orientation of the cyclohexyl, methoxy, and hydroxyl groups on the benzene ring.

Intermolecular Interactions: The crystal packing is determined by intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl groups of adjacent molecules) and van der Waals interactions. SC-XRD provides detailed information about these interactions, which govern the physical properties of the solid. iucr.org

Molecular Geometry: Precise bond lengths and angles for the entire molecule are determined, which can be compared with theoretical values from computational studies. brynmawr.edu

In a related structure, (4-Methoxyphenyl)(4-methylcyclohexyl)methanone, the cyclohexyl ring was found to adopt a chair conformation. nih.gov Similarly, in other cyclohexyl-containing compounds, the chair conformation is a common feature. iucr.orgresearchgate.net The crystal structure of such molecules is often stabilized by various intermolecular interactions, including C-H···O and O-H···O hydrogen bonds. nih.goviucr.org

Table 4: Representative Crystallographic Data for a Related Cyclohexyl-Containing Compound

| Parameter | (4-Methoxyphenyl)(4-methylcyclohexyl)methanone | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.7003 (18) | nih.gov |

| b (Å) | 7.279 (2) | nih.gov |

| c (Å) | 30.76 (1) | nih.gov |

| α (°) | 96.700 (9) | nih.gov |

| β (°) | 94.380 (16) | nih.gov |

| γ (°) | 93.332 (12) | nih.gov |

| Volume (ų) | 1261.0 (7) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic and Other Separation Techniques

Chromatography is a fundamental laboratory technique used for the separation of mixtures. adarshcollege.in The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase. njit.edukau.edu.sa Various chromatographic methods are applicable for the purification and analysis of this compound.

Column Chromatography: This is a common preparative technique used to purify compounds. nih.gov In the purification of a related compound, column chromatography with a suitable adsorbent (e.g., silica (B1680970) gel) and eluent system was employed to obtain the pure product. nih.gov The choice of the mobile phase is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. For phenolic compounds, reversed-phase HPLC is frequently used. sielc.comlibretexts.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or phosphoric acid) to control the ionization of the phenolic hydroxyl group. sielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate components in complex mixtures. libretexts.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of reactions and to identify the components of a mixture. njit.edu It operates on the same principles as column chromatography but with the stationary phase coated on a flat plate.

Other Separation Techniques:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used for the analysis of oligomers or polymers, though it is less common for small molecules like this compound. adarshcollege.in

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can offer advantages in terms of speed and efficiency for certain separations. njit.edu

The choice of separation technique depends on the specific goal, whether it is for the purification of a large amount of material (preparative chromatography) or for the analysis of a small sample (analytical chromatography). adarshcollege.in

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. wjpmr.com For this compound, which is a substituted phenol, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied method. amazonaws.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. libretexts.org

In a typical RP-HPLC setup for analyzing this compound, a C8 or C18 column serves as the stationary phase. researchgate.netnih.gov The separation mechanism is based on the hydrophobic interactions between the cyclohexyl and phenyl moieties of the analyte and the nonpolar surface of the column packing. elementlabsolutions.com The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. amazonaws.comrjptonline.org The polarity of the mobile phase can be fine-tuned to achieve optimal separation; a higher proportion of the organic solvent reduces the retention time of the nonpolar analyte. To improve peak shape and ensure the phenolic hydroxyl group remains in its non-ionized state, a small amount of an acid, like formic or phosphoric acid, is often added to the mobile phase to maintain a low pH. nih.gov

Quantification is typically achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light at specific wavelengths. nih.gov By running standards of known concentration, a calibration curve can be constructed to determine the concentration of this compound in unknown samples with high accuracy and precision. wjpmr.com For complex mixtures, a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve better resolution between the target compound and any impurities. libretexts.orglibretexts.org Two-dimensional (2D) HPLC can also be utilized for enhanced purification and removal of interfering matrix components, leading to improved sample purity. libretexts.org

Below is a table representing a typical set of parameters for the HPLC analysis of this compound.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Rationale/Reference |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Standard for nonpolar to moderately polar compounds. amazonaws.comlibretexts.org |

| Stationary Phase/Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for phenolic compounds based on hydrophobicity. researchgate.netnih.govrjptonline.org |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier; formic acid ensures sharp peaks for phenols. libretexts.orgnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple quantification; Gradient for complex samples with multiple impurities. libretexts.orgnih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. rjptonline.org |

| Column Temperature | 25-35 °C | Maintained to ensure reproducible retention times. researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification at the wavelength of maximum absorbance (e.g., ~275-280 nm). researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is crucial for determining the thermal stability and decomposition profile of chemical compounds like this compound. celignis.com The output from a TGA experiment is a thermogram, which plots mass loss against increasing temperature. wikipedia.org

When subjected to TGA, this compound is expected to be stable up to a certain temperature, after which it will begin to decompose. The analysis, typically conducted under an inert nitrogen atmosphere to prevent oxidation, reveals the onset temperature of decomposition (T_onset), which marks the point where significant mass loss begins. celignis.commdpi.com The decomposition of phenolic compounds often occurs at temperatures above 200-300 °C. mdpi.comnih.gov The process can happen in one or more steps, corresponding to the cleavage of different chemical bonds within the molecule. For this compound, initial decomposition might involve the loss of the cyclohexyl group or the methoxy group, followed by the breakdown of the aromatic ring at higher temperatures. indexcopernicus.com

The TGA curve provides valuable data on the thermal limits of the compound. The temperature at which a certain percentage of mass is lost (e.g., T₅% and T₁₀%) is a key indicator of thermal stability. mdpi.com The final mass remaining at the end of the experiment (at high temperatures like 800 °C) is the char yield, which represents the amount of carbonaceous residue left after decomposition. mdpi.com This information is vital for applications where the material might be exposed to elevated temperatures. For a more detailed investigation, TGA can be coupled with Mass Spectrometry (TGA-MS) to identify the gaseous fragments evolved during decomposition. ardena.com

The table below summarizes the expected thermal properties of this compound based on the behavior of similar phenolic structures.

Table 2: Anticipated Thermal Properties of this compound from TGA

| Parameter | Expected Value/Range | Significance |

| T_onset (Onset of Decomposition) | 250 - 300 °C | Indicates the temperature at which thermal degradation begins. The presence of aromatic rings and internal hydrogen bonds can increase stability. mdpi.com |

| T₅% (Temperature at 5% Mass Loss) | ~260 - 320 °C | A common metric for comparing the initial thermal stability of materials. mdpi.commdpi.com |

| T₁₀% (Temperature at 10% Mass Loss) | ~280 - 350 °C | Another key point for assessing the early stages of decomposition. mdpi.com |

| Temperature of Max. Decomposition Rate | > 350 °C | Corresponds to the peak of the derivative thermogravimetric (DTG) curve, where the rate of mass loss is highest. researchgate.net |

| Char Yield (at 800 °C, N₂ atm) | 10 - 40% | Represents the amount of carbonaceous residue; higher char yield is often associated with better thermal stability and flame retardance. mdpi.commdpi.com |

Potential Applications and Future Research Directions in Chemical Science

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The structural framework of 4-Cyclohexyl-2-methoxyphenol, and related 2-methoxyphenols, makes it a valuable building block in the synthesis of complex organic molecules. The presence of the hydroxyl, methoxy (B1213986), and cyclohexyl groups on an aromatic ring offers multiple reactive sites for functionalization.

Researchers have developed synthetic methodologies for creating highly substituted ring systems from easily accessible 2-methoxyphenols. researchgate.net These methods often involve the in-situ generation of masked o-benzoquinones, which can then undergo inter- and intramolecular Diels-Alder reactions. researchgate.net This approach has proven effective for the stereocontrolled synthesis of complex structures such as bicyclo[2.2.2]octenones, oxatricycles, and polysubstituted cyclohexanes. researchgate.net The alkylation of guaiacol (B22219) (2-methoxyphenol) with olefins like cyclohexene (B86901) is a direct route to produce C-alkylation isomers, including cyclohexyl-2-methoxyphenol, which serve as valuable intermediates for further synthesis, such as in the perfume industry. conicet.gov.ar The reactivity of the phenol (B47542) group also allows for transformations like esterification. For instance, derivatives of the related compound 4-allyl-2-methoxyphenol have been synthesized by reaction with various acid chlorides, demonstrating the utility of the 2-methoxyphenol scaffold in creating diverse molecular libraries. neliti.com

Application as a Model Compound in Mechanistic Organic and Catalytic Chemistry

Substituted 2-methoxyphenols are frequently employed as model compounds to investigate complex chemical transformations, particularly in the context of biomass conversion and catalysis. Their structure mimics fundamental units found in lignin (B12514952), a complex natural polymer.